Transcrocetin meglumine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Transcrocetin meglumine salt is a compound derived from crocin apocarotenoids, which are metabolites of saffron (Crocus sativus L.) . This compound has shown significant potential in crossing the blood-brain barrier and exerting neuroprotective effects . It is known for its high affinity as an NMDA receptor antagonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Transcrocetin meglumine salt is synthesized from crocetin, which is extracted from saffron. The synthesis involves the formation of inclusion complexes with cyclodextrins to enhance its solubility, stability, and bioavailability. The process includes:

Extraction of Crocetin: Crocetin is extracted from saffron using hydroalcoholic extraction methods.

Formation of Inclusion Complexes: Crocetin is incorporated into cyclodextrins (α-CD, HP-β-CD, and γ-CD) using ultrasonic methods.

Industrial Production Methods

The industrial production of this compound involves large-scale extraction of crocetin from saffron, followed by its conversion into the meglumine salt form. This process ensures high purity and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Transcrocetin meglumine salt undergoes various chemical reactions, including:

Oxidation: Due to its polyunsaturated conjugated structure, it is sensitive to oxidation when exposed to light and heat.

Isomerization: The compound can undergo isomerization, particularly from the trans-form to the cis-form under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Isomerization: Isomerization can be induced by exposure to light and heat.

Major Products

The major products formed from these reactions include oxidized derivatives and isomerized forms of this compound .

Aplicaciones Científicas De Investigación

Transcrocetin meglumine salt has a wide range of scientific research applications:

Neuroprotection: It has shown potential in crossing the blood-brain barrier and exerting neuroprotective effects.

Pain Management: The compound has been studied for its ability to inhibit spinal glial cell-mediated proinflammatory cytokines and attenuate inflammatory pain.

Pharmacological Studies: It is used in studies related to NMDA receptor antagonism and its effects on the central nervous system.

Mecanismo De Acción

Transcrocetin meglumine salt exerts its effects primarily through its high affinity for NMDA receptors. By acting as an NMDA receptor antagonist, it inhibits the activation of microglia and astrocytes in the spinal cord, thereby reducing the production and release of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This mechanism helps in ameliorating inflammatory reactions and providing neuroprotection .

Comparación Con Compuestos Similares

Similar Compounds

Crocetin: The parent compound from which transcrocetin meglumine salt is derived.

Crocetin Disodium: Another derivative of crocetin with similar pharmacological activities but different solubility profiles.

Uniqueness

This compound is unique due to its enhanced solubility, stability, and bioavailability compared to its parent compound, crocetin. Its ability to cross the blood-brain barrier and act as a potent NMDA receptor antagonist makes it a valuable compound in neuroprotective and pain management research .

Propiedades

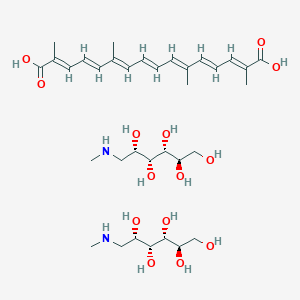

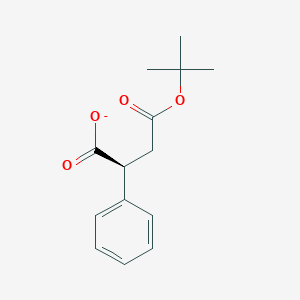

Fórmula molecular |

C34H58N2O14 |

|---|---|

Peso molecular |

718.8 g/mol |

Nombre IUPAC |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |

InChI |

InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1 |

Clave InChI |

UJRXJGKAASACPB-ZCGNYVIYSA-N |

SMILES isomérico |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)

![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)